1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a pyrrolidine ring attached to a pyridine moiety, with a prop-2-en-1-one group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of γ-butyrolactone with methylamine.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with 6-methylpyridine under basic conditions.
Formation of the Prop-2-en-1-one Group:
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
2-Aminopyridine-5-boronic acid pinacol ester: Shares the pyridine moiety and is used in similar applications.
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one have similar structural features and biological activities.
Uniqueness: 1-[2-(6-Methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(6-methylpyridin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-13(16)15-9-5-8-12(15)11-7-4-6-10(2)14-11/h3-4,6-7,12H,1,5,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMQTEYOHNJSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCCN2C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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